1,5,5-Trimethylpiperidine-2,4-dione
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Overview
Description
1,5,5-Trimethylpiperidine-2,4-dione is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5-Trimethylpiperidine-2,4-dione can be synthesized through regioselective Dieckmann cyclization. This method involves the cyclization of β-keto esters under basic conditions to form the piperidine-2,4-dione ring . The reaction conditions typically include the use of sodium methoxide in methanol, followed by refluxing .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired compounds.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium for hydrogenation . The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation can lead to the formation of various substituted piperidines .
Scientific Research Applications
1,5,5-Trimethylpiperidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals due to its biological activity.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1,5,5-Trimethylpiperidine-2,4-dione can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
118263-85-7 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1,5,5-trimethylpiperidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-8(2)5-9(3)7(11)4-6(8)10/h4-5H2,1-3H3 |
InChI Key |
HOPSNALXOZCLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)CC1=O)C)C |
Origin of Product |
United States |
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